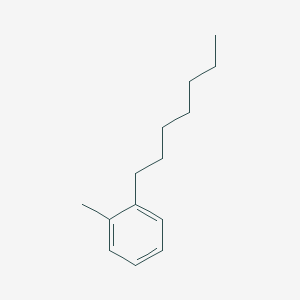
Chloromethyl 5-chloropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 5-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 and a molecular weight of 185.048 g/mol . . This compound is characterized by the presence of both chloromethyl and chloropentanoate functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 5-chloropentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted chloromethyl derivatives.
Oxidation: 5-chloropentanoic acid.
Reduction: 5-chloropentanol.
Aplicaciones Científicas De Investigación
Chloromethyl 5-chloropentanoate is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of chloromethyl 5-chloropentanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can undergo hydrolysis to release 5-chloropentanoic acid, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Chloromethyl 5-chloropentanoate can be compared with other similar compounds such as:
Chloromethyl 5-chlorobutanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 5-chlorohexanoate: Similar structure but with a longer carbon chain.
Chloromethyl 4-chloropentanoate: Similar structure but with the chlorine atom positioned differently on the carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propiedades
Número CAS |
80482-35-5 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
chloromethyl 5-chloropentanoate |
InChI |
InChI=1S/C6H10Cl2O2/c7-4-2-1-3-6(9)10-5-8/h1-5H2 |
Clave InChI |
VQDRONCNGCJOGI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CC(=O)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)

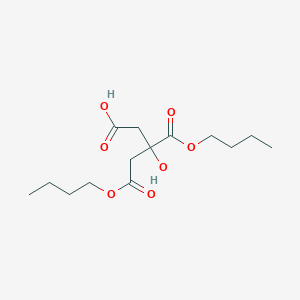
![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)
![Tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B14409017.png)
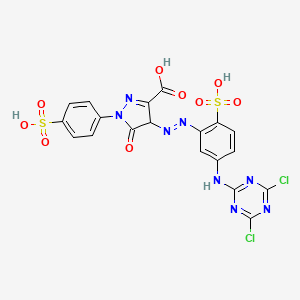
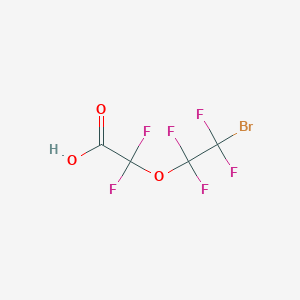
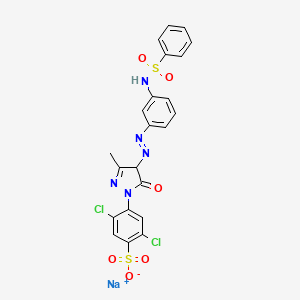
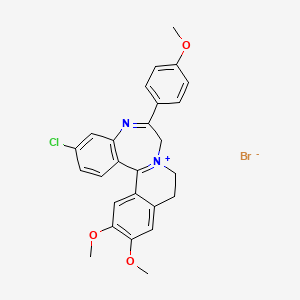
![2-Phenylpyrido[3,4-b]pyrazine](/img/structure/B14409052.png)
